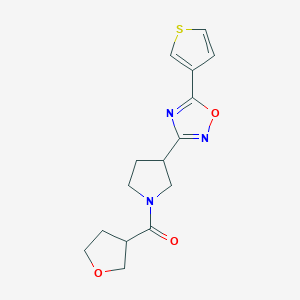

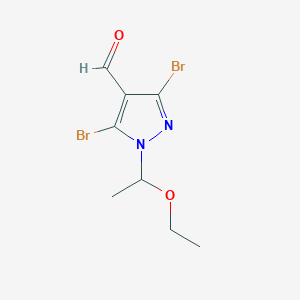

![molecular formula C28H20N2O3S B2452237 4-苯氧基-N-[4-(4-苯氧基苯基)-1,3-噻唑-2-基]苯甲酰胺 CAS No. 313274-53-2](/img/structure/B2452237.png)

4-苯氧基-N-[4-(4-苯氧基苯基)-1,3-噻唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic compound. It is a derivative of phenoxy acetamide . It is used in the preparation of potential inhibitors of collagen-induced aggregation of human thrombocytes .

Synthesis Analysis

The synthesis of 4-phenoxy-phenols, which are precursors to this compound, involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . The diazonium chloride solution obtained is then introduced into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-phenoxy-phenols include diazotization of the corresponding anilines and subsequent decomposition of the diazonium salts formed by boiling with sulfuric acid .科学研究应用

抗癌特性

一系列与 4-苯氧基-N-[4-(4-苯氧基苯基)-1,3-噻唑-2-基]苯甲酰胺相关的化合物已被合成并评估其抗癌活性。一项研究发现,这些化合物对多种癌细胞系表现出显着的抗癌活性,包括乳腺癌、肺癌、结肠癌和卵巢癌 (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021)。

抗菌和抗真菌剂

类似的化合物也已被合成并显示出具有抗菌和抗真菌特性。这些化合物包括 2-羟基苯甲酰胺及其烷氧基衍生物,它们已被筛选出作为抗真菌剂的潜力 (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004)。此外,其他研究已经合成并评估了各种苯甲酰胺衍生物的抗菌效果 (Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, & Rangappa, 2006)。

葡萄糖激酶激活

一项研究发现了强效且口服活性苯甲酰胺衍生物作为新型变构葡萄糖激酶激活剂,突出了与 4-苯氧基-N-[4-(4-苯氧基苯基)-1,3-噻唑-2-基]苯甲酰胺在结构上相关的化合物的另一种潜在生物医学应用 (Iino, Tsukahara, Kamata, Sasaki, Ohyama, Hosaka, Hasegawa, Chiba, Nagata, Eiki, & Nishimura, 2009)。

腺苷受体选择性

与噻唑相连的苯甲酰胺和呋酰胺类似物,类似于所讨论的化合物,已经过研究其对腺苷受体的亲和力。这些化合物显示出作为腺苷受体配体的潜力,这可能与各种治疗应用相关 (Inamdar, Pandya, Thakar, Sudarsanam, Kachler, Sabbadin, Moro, Klotz, & Vasu, 2013)。

金属配合物的抗癌评价

类似于 4-苯氧基-N-[4-(4-苯氧基苯基)-1,3-噻唑-2-基]苯甲酰胺的化合物的金属配合物已被合成并评估其抗癌特性。例如,一项涉及合成此类配合物研究显示出对人结肠癌细胞有希望的结果 (Rizk, Emara, & Mahmoud, 2021)。

作用机制

Target of Action

The primary target of 4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is the SPAK (STE20/SPS1-related proline/alanine-rich kinase) . SPAK is a kinase involved in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis .

Mode of Action

4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide acts as an inhibitor of SPAK . It binds to the kinase, thereby preventing it from phosphorylating its substrates. This inhibits the kinase’s activity and disrupts the downstream signaling pathways .

Biochemical Pathways

The compound affects the WNK-OSR1/SPAK-NCC cascade . This pathway is involved in the regulation of ion balance and blood pressure. Abnormal activation of this pathway can lead to salt-sensitive hypertension . By inhibiting SPAK, the compound can prevent this abnormal activation and help maintain normal blood pressure .

属性

IUPAC Name |

4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2O3S/c31-27(21-13-17-25(18-14-21)33-23-9-5-2-6-10-23)30-28-29-26(19-34-28)20-11-15-24(16-12-20)32-22-7-3-1-4-8-22/h1-19H,(H,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEQZGJCRIWDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2452161.png)

![6-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole-3(2H)-thione](/img/structure/B2452162.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2452165.png)

![N-(4-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2452167.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2452170.png)

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2452171.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2452176.png)